Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride
Overview
Description
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride: is a chemical compound with the molecular formula C14H20ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The resulting product is then esterified with methanol to form the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 4-(piperidin-4-yloxy)benzoate
- Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
- 4-(piperidin-4-yloxy)methylbenzoic acid
Comparison: Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride is unique due to its specific ester and hydrochloride groups, which enhance its solubility and reactivity compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, neuroprotective properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀ClNO₃
- Molecular Weight : 285.77 g/mol
- CAS Number : 936130-82-4
The compound features a benzoate moiety linked to a piperidinyloxy group, which is significant for its biological interactions.
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.
Pathogen | Effectiveness | Reference |
---|---|---|
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Notable antifungal activity |
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress.
- Mechanism of Action : The piperidine ring is believed to interact with specific receptors involved in neuronal signaling pathways, potentially enhancing synaptic plasticity and reducing neuroinflammation.
3. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound demonstrated superior activity compared to standard antibiotics against Xanthomonas axonopodis and Ralstonia solanacearum, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function, highlighting its therapeutic potential .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may enhance synaptic transmission and neuroprotection.
Properties
IUPAC Name |
methyl 4-(piperidin-4-yloxymethyl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-11(3-5-12)10-18-13-6-8-15-9-7-13;/h2-5,13,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQQNQXMKRUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-19-4 | |
Record name | Benzoic acid, 4-[(4-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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